molecular formula C11H10Cl2N2O4 B14417108 N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine CAS No. 86358-08-9

N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine

Cat. No.: B14417108
CAS No.: 86358-08-9
M. Wt: 305.11 g/mol
InChI Key: KPCVCWBWGBPRLM-UHFFFAOYSA-N
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Description

N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichlorophenyl group, an aminooxy linkage, and a glycine moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine typically involves the reaction of 2,6-dichlorobenzaldehyde with aminooxyacetic acid, followed by the addition of glycine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the aminooxy linkage can form covalent bonds with active site residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diclofenac: A nonsteroidal anti-inflammatory drug with a similar dichlorophenyl group.

    Aceclofenac: Another anti-inflammatory compound with structural similarities.

    N-[2-[[2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]ethyl]hyaluronamide: A derivative used in osteoarthritis treatment.

Uniqueness

N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine is unique due to its aminooxy linkage, which provides distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it a valuable molecule for targeted research and development.

Properties

CAS No.

86358-08-9

Molecular Formula

C11H10Cl2N2O4

Molecular Weight

305.11 g/mol

IUPAC Name

2-[[2-[(2,6-dichlorophenyl)methylideneamino]oxyacetyl]amino]acetic acid

InChI

InChI=1S/C11H10Cl2N2O4/c12-8-2-1-3-9(13)7(8)4-15-19-6-10(16)14-5-11(17)18/h1-4H,5-6H2,(H,14,16)(H,17,18)

InChI Key

KPCVCWBWGBPRLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NOCC(=O)NCC(=O)O)Cl

Origin of Product

United States

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